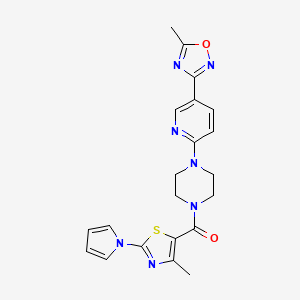
(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H21N7O2S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Pyridine ring : Often associated with neuroactive compounds and can enhance solubility and bioavailability.
- Thiazole ring : Exhibits significant antitumor activity and is often used in drug design for its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.37 g/mol |
| LogP (Partition Coefficient) | 3.170 |
| Water Solubility (LogSw) | -3.53 |
| Polar Surface Area | 63.297 Ų |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole moiety in the compound likely contributes to its potential antibacterial effects.
Antitumor Activity
Thiazole-containing compounds are recognized for their anticancer properties. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The specific compound has not been extensively studied in clinical trials; however, related thiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines .
Neuroactive Properties
Piperazine derivatives are known for their neuroactive effects. The piperazine ring in this compound may contribute to its potential as a therapeutic agent for neurological disorders. Previous studies have suggested that piperazine-based compounds can have anxiolytic and antidepressant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Oxadiazole Substitution : The presence of methyl groups on the oxadiazole ring enhances lipophilicity, potentially improving membrane permeability.
- Pyridine Positioning : Variations in the substitution pattern on the pyridine ring can significantly affect the binding affinity to target receptors.
- Thiazole Modifications : Modifying the thiazole component can lead to enhanced cytotoxicity against cancer cells, as evidenced by studies indicating that specific substitutions increase efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study on thiazole derivatives showed IC50 values below 10 µM against various cancer cell lines, suggesting high potency .
- Antimicrobial Effects : Research on oxadiazole derivatives reported significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against common pathogens .
- Neuropharmacological Studies : Piperazine derivatives demonstrated anxiolytic effects in animal models, indicating potential therapeutic applications in anxiety disorders .
属性
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S/c1-14-18(31-21(23-14)28-7-3-4-8-28)20(29)27-11-9-26(10-12-27)17-6-5-16(13-22-17)19-24-15(2)30-25-19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLWIDKFJGKPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C5=NOC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














